Cas no 127-42-4 ((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one)

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Chemical and Physical Properties
Names and Identifiers
-
- (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-, [R-(E)]-1-PENTEN-3-ONE
- 1-Penten-3-one,1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-
- FEMA 2597
- (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
- 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
- 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one
- 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
- Cetone, alpha-
- Methyl-alpha-ionone
- Methylionone, alpha-
- IRONAL
- FEMA 2711
- IRONE ALPHA
- METHYLIRIDON
- ALPHA-CENTRONE
- L-Methylionone
- (r-(e))-1-(2,6,6
- METHYL IONONE ALPHA
- ALPHA-METHYL IONONE
-
- Inchi: InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
- InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
- SMILES: CC1=CCCC(C)(C)C1/C=C/C(=O)CC
Computed Properties
- Exact Mass: 206.16700
- Monoisotopic Mass: 206.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.4
- Tautomer Count: 12
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 0.928
- Boiling Point: 285.1 °C at 760 mmHg
- Flash Point: 122 °C
- PSA: 17.07000
- LogP: 3.76010
- FEMA: 2711 | METHYL-ALPHA-IONONE
(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Security Information
(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01JW72-1g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | 95%+ | 1g |
$92.00 | 2023-12-25 | |
Aaron | AR01JWFE-1g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | 95% | 1g |
$52.00 | 2023-12-16 | |
1PlusChem | 1P01JW72-5g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | >95.0% | 5g |
$40.00 | 2024-07-09 | |
Aaron | AR01JWFE-25g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | 95% | 25g |
$70.00 | 2025-02-12 | |
1PlusChem | 1P01JW72-25g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | >95.0% | 25g |
$58.00 | 2024-07-09 | |
1PlusChem | 1P01JW72-100g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | >95.0% | 100g |
$98.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839660-1g |
(E)-1-[(1R)-2,6,6-Trimethylcyclohex-2-en-1-yl]pent-1-en-3-one |
127-42-4 | 98% | 1g |
¥560.00 | 2024-08-09 | |
Aaron | AR01JWFE-5g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | 95% | 5g |
$40.00 | 2025-02-12 | |
Aaron | AR01JWFE-100g |
(1E)-1-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-1-penten-3-one |
127-42-4 | 95% | 100g |
$137.00 | 2025-02-12 |
(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Related Literature
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
Introduction to (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one (CAS No. 127-42-4)
(R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) is a significant compound in the field of organic chemistry and pharmaceutical research. With the CAS number 127-42-4, this molecule has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The compound belongs to the class of terpenoids, which are naturally occurring organic compounds known for their diverse biological activities.
The structural framework of (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) consists of a cyclohexenone core substituted with a pentenyl group. This configuration imparts specific stereochemical properties that are crucial for its interaction with biological targets. The R,E configuration indicates the relative stereochemistry of the double bonds, which plays a pivotal role in determining the compound's biological efficacy.
Recent advancements in chemical biology have highlighted the importance of terpenoids in drug discovery. (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) has been studied for its potential role in modulating various enzymatic pathways. Its ability to interact with proteins and enzymes has led researchers to explore its applications in developing novel therapeutic agents. The compound's unique structure allows it to mimic natural ligands, thereby influencing cellular processes at a molecular level.
In vitro studies have demonstrated that (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) exhibits inhibitory effects on certain key enzymes associated with inflammatory responses. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of inflammatory pathways can lead to significant therapeutic benefits. The compound's ability to selectively interact with these enzymes without affecting other cellular processes makes it a promising candidate for further development.
The synthesis of (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to achieve high yields and purity levels. These techniques include asymmetric synthesis and catalytic methods that enhance the efficiency of the synthetic process. The development of robust synthetic routes is essential for scaling up production and facilitating further research and development.
One of the key challenges in working with (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) is its sensitivity to environmental factors such as light and oxygen. To mitigate these issues, researchers have developed specialized storage and handling protocols. These protocols ensure that the compound remains stable during storage and transportation, maintaining its integrity for subsequent experiments. Such measures are critical for preserving the compound's biological activity and ensuring reliable results in research studies.
The pharmacokinetic properties of (R,E-1-(2,6,6-Trimethylcyclohexenylidene)pentenone) are another area of active investigation. Studies have focused on understanding how the compound is metabolized within the body and how it interacts with different biological systems. This information is crucial for optimizing dosages and delivery methods to maximize therapeutic efficacy while minimizing potential side effects.
In conclusion, (R,E-1-(2,6,6-Trimethylcyclohex--2-en--1-ylyl)pent-1-) represents a fascinating molecule with significant potential in pharmaceutical applications. Its unique structure and biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biochemical pathways continues to evolve, compounds like this are poised to play a crucial role in advancing medical science.
127-42-4 ((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) Related Products
- 127-41-3(a-Ionone (>90%))
- 13395-71-6(2,4,4-Trimethylcyclohex-2-enone)
- 23726-92-3((Z)-β-Damascone)
- 4674-50-4(Nootkatone)
- 127-51-5(a-iso-Methylionone)
- 204317-03-3(5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde)
- 2138141-35-0(2-Propynoic acid, 3-(4-methyl-1H-pyrrol-3-yl)-, 1,1-dimethylethyl ester)
- 87293-40-1(8-(Bromomethyl)-6-chloroquinoline)
- 1261953-18-7(2-Cyano-4-(3,5-dimethylphenyl)phenol)
- 1536945-00-2(3-(3-bromo-4-fluorophenyl)butanoic acid)



